2-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol
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Overview
Description
2-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit specific enzymes involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization and condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic group in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle progression. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest at the G1 phase. This inhibition ultimately induces apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
Compared to other similar compounds, 2-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol exhibits superior cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Its dual activity against both cell lines and CDK2 makes it a unique and potent candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C20H16N6O |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[10-(3,5-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
InChI |
InChI=1S/C20H16N6O/c1-12-7-13(2)9-14(8-12)26-19-16(10-22-26)20-23-18(24-25(20)11-21-19)15-5-3-4-6-17(15)27/h3-11,27H,1-2H3 |
InChI Key |
CCEVYRPSNGHCHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5O)C |
Origin of Product |
United States |
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